molecular formula C5H5BClFO2S B13402283 (3-Chloro-5-fluoro-4-methylthiophen-2-yl)boronic acid

(3-Chloro-5-fluoro-4-methylthiophen-2-yl)boronic acid

Cat. No.: B13402283
M. Wt: 194.42 g/mol
InChI Key: OLLOKDGVWUOUBX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-fluoro-3-methylthiophenylboronic acid typically involves the borylation of the corresponding aryl halide. A common method includes the reaction of 4-chloro-2-fluoro-3-methylthiophenyl halide with a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to minimize by-products and maximize yield, ensuring the compound’s availability for various applications .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-fluoro-3-methylthiophenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-3-methylthiophenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Comparison: 4-Chloro-2-fluoro-3-methylthiophenylboronic acid is unique due to the presence of both chloro and fluoro substituents, which enhance its reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C5H5BClFO2S

Molecular Weight

194.42 g/mol

IUPAC Name

(3-chloro-5-fluoro-4-methylthiophen-2-yl)boronic acid

InChI

InChI=1S/C5H5BClFO2S/c1-2-3(7)4(6(9)10)11-5(2)8/h9-10H,1H3

InChI Key

OLLOKDGVWUOUBX-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(S1)F)C)Cl)(O)O

Origin of Product

United States

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